1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile
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Overview
Description
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile is a chemical compound that features a brominated pyridine ring attached to a cyclopropane ring with a nitrile group
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylpyridine and cyclopropanecarbonitrile.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Chemical Reactions Analysis
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are usually carried out in solvents like DMF, tetrahydrofuran (THF), or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile involves its interaction with molecular targets in biological systems. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Bromophenyl)cyclopropanecarbonitrile: This compound has a similar structure but lacks the methyl group on the pyridine ring, which can affect its reactivity and applications.
1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile: This compound has the bromine atom in a different position on the pyridine ring, leading to different chemical and biological properties.
1-(3-Chloropyridin-2-yl)cyclopropanecarbonitrile:
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c1-7-4-8(11)9(13-5-7)10(6-12)2-3-10/h4-5H,2-3H2,1H3 |
InChI Key |
TYDIVDKYGVSRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2(CC2)C#N)Br |
Origin of Product |
United States |
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